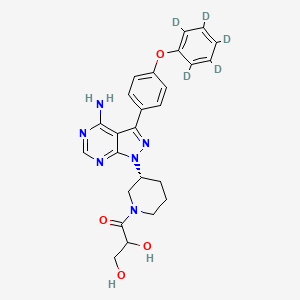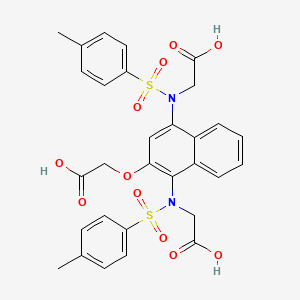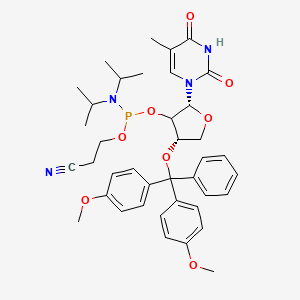
Schisandrathera D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schisandrathera D is a novel compound isolated from the leaves of Schisandra sphenanthera, a plant known for its medicinal properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Schisandrathera D involves the extraction of Schisandra sphenanthera leaves followed by extensive phytochemical investigation. The chemical structures, including absolute configurations, are determined using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD) spectra .
Industrial Production Methods
Currently, the industrial production of this compound is not well-documented. Most of the compound is obtained through natural extraction from Schisandra sphenanthera leaves. Further research is needed to develop efficient synthetic routes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Schisandrathera D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Schisandrathera D has shown promise in several scientific research applications:
Chemistry: It serves as a model compound for studying the chemical properties and reactions of lignans.
Biology: It is used to investigate the biological activities of natural products.
Medicine: This compound has demonstrated potential as an anticancer agent, particularly in the treatment of prostate and oral cancers
Industry: Its unique chemical properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Schisandrathera D exerts its effects by inhibiting the function of Anoctamin 1 (ANO1), an intracellular calcium-activated chloride ion channel. This inhibition leads to a decrease in ANO1 protein levels and induces apoptosis in cancer cells. The compound binds to the ANO1 protein site more effectively than previously known inhibitors, such as Ani9 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Schisandrathera A
- Schisandrathera B
- Schisandrathera C
Uniqueness
Schisandrathera D stands out due to its superior binding capacity to ANO1 protein and its potent anticancer effects. Unlike other similar compounds, this compound effectively induces apoptosis in cancer cells by increasing the levels of caspase-3 and cleaved poly (ADP-ribose) polymerase 1 .
Eigenschaften
Molekularformel |
C23H32O6 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
5-[(2S,3R)-2,3-dimethyl-4-(3,4,5-trimethoxyphenyl)butyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C23H32O6/c1-14(8-16-10-18(24)22(28-6)19(11-16)25-3)15(2)9-17-12-20(26-4)23(29-7)21(13-17)27-5/h10-15,24H,8-9H2,1-7H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
KLMINEPDYIKLAR-LSDHHAIUSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@H](C)CC2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)
methyl phosphate](/img/structure/B12386520.png)









![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)
